molecular formula C22H18N2O3S2 B2955589 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(ethylsulfonyl)benzamide CAS No. 886918-21-4

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2955589
CAS No.: 886918-21-4
M. Wt: 422.52
InChI Key: IFTFUJVMJSDPMZ-UHFFFAOYSA-N
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Description

N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(ethylsulfonyl)benzamide is a heterocyclic compound featuring a fused bicyclic acenaphtho[5,4-d]thiazole core linked to a 3-(ethylsulfonyl)benzamide moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is fused with an acenaphthene system, creating a rigid planar structure.

Properties

IUPAC Name

3-ethylsulfonyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-2-29(26,27)16-7-3-6-15(11-16)21(25)24-22-23-20-17-8-4-5-13-9-10-14(19(13)17)12-18(20)28-22/h3-8,11-12H,2,9-10H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTFUJVMJSDPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(ethylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C24H20N2OS
  • Molecular Weight : 384.4934 g/mol
  • CAS Number : 6262-41-5
  • Structure : The compound features a thiazole ring fused with a naphthalene structure, which is critical for its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • A study demonstrated that derivatives of thiazole could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • The mechanism often involves the modulation of signaling pathways related to cancer cell survival and proliferation.

Antimicrobial Activity

The compound has shown promise in antimicrobial studies:

  • In vitro tests revealed that thiazole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria .
  • The proposed mechanism includes disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Neuroprotective Effects

Emerging studies suggest neuroprotective potential:

  • Thiazole-based compounds have been reported to protect neuronal cells from oxidative stress and apoptosis .
  • This activity may be linked to the modulation of calcium channels, which are crucial for neuronal health.

The biological activity of this compound may involve:

  • Enzyme Inhibition : Compounds in this class can inhibit specific enzymes involved in cancer progression.
  • Receptor Modulation : Interaction with neurotransmitter receptors may underlie its neuroprotective effects.
  • Calcium Channel Interaction : It may influence calcium homeostasis in cells, which is vital for various cellular functions.

Research Findings and Case Studies

StudyFindings
Investigated the effects on K+ channelsShowed that thiazole derivatives can modulate ion channels effectively
Explored anticancer effects on cell linesConfirmed significant inhibition of cancer cell growth
Assessed antimicrobial propertiesDemonstrated effectiveness against multiple bacterial strains

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

Triazole and Thiadiazole Derivatives ()

Compounds such as N-(5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-N-substituted acetamides (e.g., 7a-i) and [(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid (8) share functional similarities with the target compound:

  • Heterocyclic Systems : While the target compound uses a thiazole fused to acenaphthene, compounds employ 1,2,4-triazole or 1,3,4-thiadiazole rings. These systems differ in electronic properties; triazoles (three nitrogen atoms) are more electron-rich than thiazoles (one sulfur, one nitrogen), affecting their interaction with biological targets .
  • Synthesis : Both classes involve nucleophilic substitution reactions (e.g., thiosemicarbazide with NaOH), but the fused acenaphtho-thiazole in the target compound likely requires more complex cyclization steps .
Key Structural Differences
Feature Target Compound Compounds
Core Heterocycle Fused acenaphtho[5,4-d]thiazole 1,2,4-Triazole or 1,3,4-thiadiazole
Substituents 3-(Ethylsulfonyl)benzamide Phenyl, sulfanyl-methyl groups
Bioactivity (Hypothesized) Antimicrobial (inferred) Confirmed antimicrobial activity
Synthesis Complexity High (fused system) Moderate (single heterocycle)

Benzamide Derivatives with Variable Substituents ()

Compounds such as N-[(2S)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide (5) and its analogs (6–8) share the benzamide backbone but differ in substituents:

  • In contrast, compounds feature alkoxy groups (e.g., methoxy, ethoxy), which are electron-donating and may enhance membrane permeability .
Comparative Substituent Analysis
Compound Substituent on Benzamide Electronic Effect Potential Impact
Target Compound 3-(Ethylsulfonyl) Electron-withdrawing Enhanced binding to charged targets
Compound 5 4-Methoxy Electron-donating Improved lipophilicity
Compound 6 4-Ethoxy Electron-donating Slower metabolic clearance

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(ethylsulfonyl)benzamide, and how is its structure validated?

  • Synthesis : The compound can be synthesized via a multi-step approach involving:

Thiazole ring formation : Reacting acenaphthenequinone derivatives with thiourea or thiosemicarbazide under basic conditions (e.g., NaOH/ethanol) to form the dihydroacenaphthothiazole core .

Sulfonylation : Introducing the ethylsulfonyl group via reaction with ethylsulfonyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere .

Amide coupling : Using coupling agents like EDCl/HOBt to attach 3-(ethylsulfonyl)benzoyl chloride to the thiazole amine group .

  • Validation :

  • Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., aromatic proton splitting patterns, sulfonyl group integration) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M−H]⁻ peaks) .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages to confirm purity .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify degradation products under stress conditions (e.g., heat, light) .
  • Thermogravimetric analysis (TGA) : Determine thermal stability by monitoring weight loss during heating (e.g., 25–300°C at 10°C/min) .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving sulfonyl groups) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity during sulfonylation or amide coupling .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., kinases, antimicrobial enzymes) to prioritize derivatives for synthesis .
  • ADMET prediction : Use tools like SwissADME to estimate solubility, metabolic stability, and toxicity .

Q. How do structural modifications (e.g., substituents on the benzamide or thiazole ring) affect bioactivity?

  • Case study :

  • Ethylsulfonyl group : Enhances solubility and hydrogen-bonding capacity, critical for antimicrobial activity .
  • Acenaphthothiazole core : Rigid polycyclic structure improves binding to hydrophobic enzyme pockets (e.g., bacterial dihydrofolate reductase) .
    • Methodology :

Synthesize analogs with substituents like halogens or methoxy groups on the benzamide ring.

Test in vitro bioactivity (e.g., MIC values against S. aureus or E. coli) and correlate with logP values .

Q. How can contradictory spectral or bioactivity data between studies be resolved?

  • Example : Discrepancies in ¹H NMR chemical shifts may arise from solvent polarity or impurities.
  • Resolution steps :

Reproduce synthesis : Strictly follow reported protocols (e.g., reflux time, solvent ratios) .

Control experiments : Test intermediate purity (e.g., dihydroacenaphthothiazole precursor) via TLC .

Collaborative validation : Cross-check spectral data with independent labs using identical instrumentation .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Process optimization :

  • Microwave-assisted synthesis : Reduce reaction time for amide coupling (e.g., 30 min vs. 12 h conventional) .
  • Flow chemistry : Continuous flow reactors for sulfonylation to minimize side reactions .
    • Purification :
  • Column chromatography : Use gradient elution (hexane/ethyl acetate → DCM/methanol) for challenging separations .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high recovery of crystalline product .

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